2-(3,4-Dimethoxy-benzylamino)-ethanol hydrochloride

Description

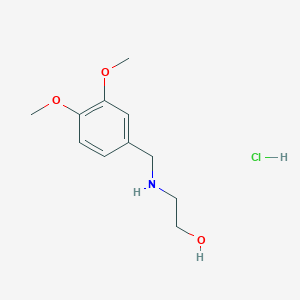

2-(3,4-Dimethoxy-benzylamino)-ethanol hydrochloride (CAS: 24687-79-4) is an ethanolamine derivative featuring a 3,4-dimethoxy-substituted benzyl group attached to the amino moiety. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological and biochemical studies. Structurally, the compound combines a polar ethanolamine chain with lipophilic aromatic methoxy groups, which may influence its interactions with biological targets such as enzymes or receptors .

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(3,4-dimethoxyphenyl)methylamino]ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3.ClH/c1-14-10-4-3-9(7-11(10)15-2)8-12-5-6-13;/h3-4,7,12-13H,5-6,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSIHBIFLWIAPKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCCO)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxy-benzylamino)-ethanol hydrochloride typically involves the reaction of 3,4-dimethoxybenzylamine with ethylene oxide under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is then hydrochlorinated to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dimethoxy-benzylamino)-ethanol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of 2-(3,4-dimethoxy-benzylamino)-ethanol oxide.

Reduction: Reduction reactions can produce 2-(3,4-dimethoxy-benzylamino)-ethanolamine.

Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4-Dimethoxy-benzylamino)-ethanol hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the study of enzyme mechanisms, as a reagent in organic synthesis, and in the development of pharmaceuticals. Additionally, it is used in proteomics research to study protein interactions and modifications.

Mechanism of Action

2-(3,4-Dimethoxy-benzylamino)-ethanol hydrochloride is similar to other benzylamine derivatives, such as 2-(2,4-dimethoxy-benzylamino)-ethanol hydrochloride and 2-(3,4-dimethoxy-benzylamino)-ethanol. it is unique in its specific chemical structure and properties, which make it suitable for certain applications that other compounds may not be able to fulfill.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(3,4-Dimethoxy-benzylamino)-ethanol hydrochloride with structurally or functionally related compounds, emphasizing substituent patterns, biological activity, and physicochemical properties.

Key Observations:

Substituent Effects on Bioactivity: Methoxy groups (e.g., in this compound) may enhance enzyme inhibition compared to hydroxylated analogs. For example, 2-(4-hydroxy-3-methoxyphenyl)ethanol shows 68.9% tyrosinase inhibition, outperforming tyrosol (34.2%) . This suggests methoxy substitution at the 3-position enhances inhibitory potency. Hydroxyl groups (as in dopamine) are critical for receptor binding but may reduce stability due to oxidation susceptibility .

Bis(benzyloxy) substitution () increases lipophilicity, which could enhance blood-brain barrier penetration but reduce solubility .

Safety and Toxicology :

- Dopamine hydrochloride has well-characterized safety profiles, whereas compounds like (R)-(+)-(3,4-Dimethoxy)benzyl-1-phenylethylamine lack thorough toxicological evaluation .

Research Implications and Gaps

- Biological Activity: Direct studies on this compound’s enzyme inhibition (e.g., tyrosinase, monoamine oxidase) are needed to validate inferred activity from structural analogs.

- Synthesis Optimization : highlights methods for hydrochloride salt preparation, which could be adapted for scalable synthesis of the target compound.

- Comparative Solubility : Physical property data (e.g., melting point, logP) are absent for the target compound but critical for formulation development.

Biological Activity

2-(3,4-Dimethoxy-benzylamino)-ethanol hydrochloride is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

- IUPAC Name : this compound

- Molecular Formula : C11H16ClN2O3

- Molecular Weight : 250.71 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may exert its effects through:

- Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways.

- Enzymatic Interaction : It could inhibit or activate enzymes involved in metabolic processes.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress and preventing cellular damage.

Anti-inflammatory Effects

Studies have shown that the compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation. This is supported by in vitro assays demonstrating reduced pro-inflammatory cytokine production.

Antibacterial Activity

Preliminary investigations suggest that this compound may exhibit antibacterial effects against various pathogens. This activity could be beneficial for developing new antimicrobial agents.

Case Studies and Research Findings

-

Study on Antioxidant Properties :

- A study evaluated the antioxidant capacity of various compounds, including this compound, using DPPH and ABTS assays.

- Results : The compound showed IC50 values comparable to established antioxidants.

-

Anti-inflammatory Research :

- In vitro studies assessed the compound's effect on TNF-alpha and IL-6 production in macrophages.

- Findings : Treatment with the compound significantly reduced cytokine levels, indicating potent anti-inflammatory activity.

-

Antibacterial Evaluation :

- The antibacterial efficacy was tested against Staphylococcus aureus and Escherichia coli using the disk diffusion method.

- Outcomes : Zones of inhibition were observed, suggesting effective antibacterial properties.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.